molecular formula C16H17NO2 B7558221 Furan-2-yl-(4-phenylpiperidin-1-yl)methanone

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone

Cat. No. B7558221
M. Wt: 255.31 g/mol
InChI Key: RVCXYCJOSRNPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone, also known as FP-methanone, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of Furan-2-yl-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, this compound has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders. In cancer research, this compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis. In drug discovery, this compound has been shown to have potential as a lead compound in the development of new drugs.

Advantages and Limitations for Lab Experiments

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and obtain in high purity. Another advantage is that it has shown potential in various scientific research areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have potential side effects that need to be further studied.

Future Directions

There are several future directions for the study of Furan-2-yl-(4-phenylpiperidin-1-yl)methanone. One direction is to further study its mechanism of action in order to design more targeted experiments to study its effects. Another direction is to study its potential as a lead compound in the development of new drugs. Additionally, further studies are needed to determine its potential side effects and toxicity. Finally, more research is needed to determine its potential applications in other scientific research areas.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has shown potential in various scientific research areas, including neuroscience, cancer research, and drug discovery. While there are advantages and limitations to its use in lab experiments, there are several future directions for its study that could lead to important scientific discoveries.

Synthesis Methods

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone can be synthesized through several methods, including the reaction of 4-phenylpiperidine with furan-2-carboxylic acid followed by reduction, or the reaction of furan-2-carboxylic acid with 4-phenylpiperidine followed by acylation. These methods have been reported in various scientific journals and have been optimized to obtain high yields of pure this compound.

Scientific Research Applications

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone has shown potential in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been studied for its potential as a lead compound in the development of new drugs.

properties

IUPAC Name

furan-2-yl-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(15-7-4-12-19-15)17-10-8-14(9-11-17)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCXYCJOSRNPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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